molecular formula C21H33N3O2 B8296674 Methyl 1-[2-[4-(5-methylpyridin-2-ylamino)piperidin-1-yl]ethyl]cyclohexanecarboxylate

Methyl 1-[2-[4-(5-methylpyridin-2-ylamino)piperidin-1-yl]ethyl]cyclohexanecarboxylate

Cat. No.: B8296674
M. Wt: 359.5 g/mol
InChI Key: CYYZHVWPLHXSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-[4-(5-methylpyridin-2-ylamino)piperidin-1-yl]ethyl]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

methyl 1-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-17-6-7-19(22-16-17)23-18-8-13-24(14-9-18)15-12-21(20(25)26-2)10-4-3-5-11-21/h6-7,16,18H,3-5,8-15H2,1-2H3,(H,22,23)

InChI Key

CYYZHVWPLHXSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2CCN(CC2)CCC3(CCCCC3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(piperidin-4-ylamino)-5-methylpyridine (191 mg) and methyl 1-(2-oxoethyl)cyclohexanecarboxylate (250 mg) in tetrahydrofuran (10 mL) were added acetic acid (150 mg) and sodium triacetoxy borohydride (424 mg) at room temperature. The solution was stirred at room temperature for 20 hours. Saturated aqueous sodium bicarbonate solution was added to the solution, and it was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, ethyl acetate-methanol-aqueous ammonia (90:10:0.1)] to give the title compound (30 mg).
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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